![molecular formula C19H20N2O3S2 B2411779 2-((4-丁基-1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)-1-苯乙酮 CAS No. 893790-37-9](/img/structure/B2411779.png)

2-((4-丁基-1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)-1-苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

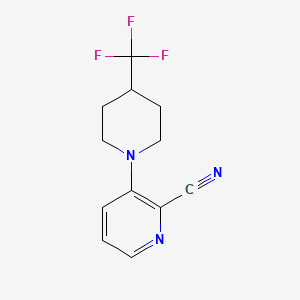

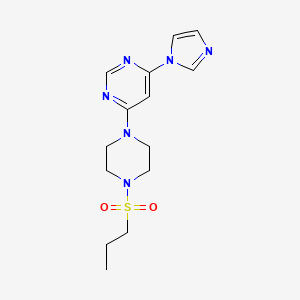

The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .

Molecular Structure Analysis

The molecular structure of “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone” is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring with various substituents . The compound has a molecular formula of C20H23N3O3S2 and a molecular weight of 417.54.科学研究应用

合成与结构分析

- 合成技术:已经开发出针对与2-((4-丁基-1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)-1-苯乙酮相关的化合物的全新合成方法。这些方法包括一步法、多组分反应和微波辅助合成,它们为创建这些化合物提供了高效途径 (Jilloju 等人,2020)。

- 晶体结构测定:已经使用 X 射线衍射方法来测定相关化合物的晶体结构,从而深入了解它们的分子几何形状和键特征 (Ustabaş 等人,2017)。

潜在生物活性

- 抗癌活性:已经针对该化合物类别的一些衍生物测试了它们对各种癌细胞系的抗癌活性,显示出中等至良好的抑制活性 (Kamal 等人,2011)。

- 抗菌和抗真菌特性:研究还探索了这些化合物的抗菌特性,其中一些对革兰氏阳性菌表现出有希望的抗菌活性 (Bhatt 等人,2013)。

- 抗结核、抗病毒和抗癌应用:其他研究还评估了衍生物的抗结核、抗病毒和抗癌潜力,突出了它们的广泛可能治疗应用 (Kumar 和 Rao,2008)。

作用机制

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound acts as a PI3Kδ inhibitor . By inhibiting PI3Kδ, it can significantly inhibit cell proliferation, as demonstrated in human B-cell SU-DHL-6 .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , a key signal transduction system that links oncogenes and multiple receptor classes to many essential cellular functions . By inhibiting PI3Kδ, the compound can disrupt this pathway, leading to decreased cell proliferation .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . This is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the antifungal activity of similar compounds has been found to vary remarkably depending on substituents

属性

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-2-3-13-21-16-11-7-8-12-18(16)26(23,24)20-19(21)25-14-17(22)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQDQZQPFHAPGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2411696.png)

![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)

![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)

![N-(2-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411706.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)

![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)